N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide
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Description
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide, also known as BITE-1, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. BITE-1 has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising tool for studying various biological processes.
Scientific Research Applications
Synthesis and Characterization
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide, a compound with a complex structure involving thiophene and methoxyphenyl moieties, has been studied for various applications in scientific research. One related compound, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, was prepared through a reaction between 2,2-diphenylethan-1-amine and naproxen, showcasing the versatility of amide bond formation in synthesizing derivatives with potential biological and material applications. The product was thoroughly characterized using spectral data, indicating the importance of rigorous analytical techniques in confirming the structures of such novel compounds (Manolov, Ivanov, & Bojilov, 2021).
Antimicrobial and Antifungal Activities
Compounds bearing similarities to N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide have been isolated from natural sources and studied for their bioactive properties. For example, amides isolated from the stems of Capsicum annuum demonstrated diverse biological activities. Among these, a new amide compound was characterized, highlighting the potential of such structures in contributing to the discovery of new antimicrobial and antifungal agents, which is crucial for addressing the rising challenge of antibiotic resistance (Chen, Yeh, & Yang, 2011).
Organic Synthesis and Chemical Reactions
In organic synthesis, the reactivity and functionalization of compounds similar to N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide are of significant interest. Studies on related molecules have led to the development of novel synthetic routes and the exploration of their reactivity. For instance, the synthesis and characterization of derivatives with potential for further chemical transformations have been reported, underscoring the role of such compounds in advancing organic synthesis methodologies and the understanding of reaction mechanisms (Cao, Shi, Fan, & Ding, 2002).
Material Science and Solar Cell Applications
In the field of materials science, especially in the development of solar cell components, the structural motifs present in N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide are of particular interest. Thiophene cores and arylamine side groups, similar to those in the compound of interest, have been incorporated into hole-transporting materials (HTMs) for perovskite-based solar cells. These novel HTMs have achieved high power conversion efficiencies, demonstrating the potential of such molecular structures in enhancing the performance of renewable energy technologies (Li, Fu, Boix, Wong, Hagfeldt, Grätzel, Mhaisalkar, & Grimsdale, 2014).
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S2/c1-23-17-5-2-15(3-6-17)4-9-20(22)21-12-10-18-7-8-19(25-18)16-11-13-24-14-16/h2-3,5-8,11,13-14H,4,9-10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBNBIDGQWVSHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide |
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